Cas no 1027019-12-0 (6-Chloro-2-ethyl-benzooxazole)

6-Chloro-2-ethyl-benzooxazole Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-ethylbenzo[d]oxazole
- 6-Chloro-2-ethyl-1,3-benzoxazole
- 6-Chloro-2-ethylbenzoxazole
- 6-Chloro-2-ethyl-benzooxazole
- SCHEMBL11934535
- AC2731
- MFCD21641331
- A896725
- 1027019-12-0
- SY018759
- CS-0444739
- DA-17617
- AKOS022184070
- CRB01912
-
- MDL: MFCD21641331
- Inchi: InChI=1S/C9H8ClNO/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3
- InChI Key: GWVZBQGQQUJCCT-UHFFFAOYSA-N
- SMILES: CCC1=NC2=C(C=C(C=C2)Cl)O1
Computed Properties
- Exact Mass: 181.02900
- Monoisotopic Mass: 181.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.03000
- LogP: 3.04360
6-Chloro-2-ethyl-benzooxazole Security Information
6-Chloro-2-ethyl-benzooxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-2-ethyl-benzooxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C596258-50mg |
6-Chloro-2-ethyl-benzooxazole |
1027019-12-0 | 50mg |
$115.00 | 2023-05-18 | ||
TRC | C596258-100mg |
6-Chloro-2-ethyl-benzooxazole |
1027019-12-0 | 100mg |
$201.00 | 2023-05-18 | ||
Apollo Scientific | OR941742-1g |
6-Chloro-2-ethylbenzoxazole |
1027019-12-0 | 95% | 1g |
£210.00 | 2025-02-21 | |
Chemenu | CM158783-5g |
6-Chloro-2-ethylbenzo[d]oxazole |
1027019-12-0 | 95% | 5g |
$385 | 2023-02-19 | |
Apollo Scientific | OR941742-250mg |
6-Chloro-2-ethylbenzoxazole |
1027019-12-0 | 95% | 250mg |
£120.00 | 2025-02-21 | |
Chemenu | CM158783-1g |
6-Chloro-2-ethylbenzo[d]oxazole |
1027019-12-0 | 95% | 1g |
$128 | 2023-02-19 | |
eNovation Chemicals LLC | D254753-5g |
6-Chloro-2-ethylbenzoxazole |
1027019-12-0 | 95% | 5g |
$715 | 2025-02-22 | |
eNovation Chemicals LLC | D254753-5g |
6-Chloro-2-ethylbenzoxazole |
1027019-12-0 | 95% | 5g |
$715 | 2024-07-20 | |
Alichem | A081001324-5g |
6-Chloro-2-ethylbenzo[d]oxazole |
1027019-12-0 | 98% | 5g |
$499.34 | 2023-09-04 | |
Chemenu | CM158783-5g |
6-Chloro-2-ethylbenzo[d]oxazole |
1027019-12-0 | 95% | 5g |
$311 | 2021-06-08 |
6-Chloro-2-ethyl-benzooxazole Related Literature
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Zain-ul-Abdin,Li Wang,Haojie Yu,Muhammad Saleem,Nasir M. Abbasi,Rizwan Ullah Khan,Raja Summe Ullah,Muhammad Haroon RSC Adv., 2016,6, 97469-97481
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Rujing Zhang,Niels B. Larsen Lab Chip, 2017,17, 4273-4282
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
Additional information on 6-Chloro-2-ethyl-benzooxazole
6-Chloro-2-Ethyl-Benzooxazole: A Comprehensive Overview
6-Chloro-2-Ethyl-Benzooxazole (CAS No. 1027019-12-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound belongs to the class of benzooxazoles, which are aromatic heterocycles with a broad range of applications. The benzooxazole framework itself is characterized by a benzene ring fused to an oxazole ring, which consists of a nitrogen atom and an oxygen atom in a five-membered ring structure. The substitution pattern of 6-chloro-2-ethyl further enhances its chemical and physical properties, making it a valuable molecule for various research and industrial purposes.
The synthesis of 6-chloro-2-ethyl-benzooxazole involves a series of well-established organic reactions. Typically, the compound is prepared through a condensation reaction between an appropriate chlorinated aromatic aldehyde and ethylamine in the presence of an acid catalyst. This reaction pathway is efficient and allows for the precise control of substituents on the benzene ring. Recent advancements in catalytic systems have further optimized the yield and purity of this compound, making it more accessible for large-scale production.
One of the most notable applications of 6-chloro-2-ethyl-benzooxazole lies in its use as an intermediate in pharmaceutical chemistry. The compound serves as a building block for constructing more complex molecules with potential therapeutic properties. For instance, researchers have explored its role in the development of anti-inflammatory agents and antioxidants. The presence of the chlorine atom at position 6 imparts unique electronic properties to the molecule, which can be exploited to enhance bioactivity.
In addition to its pharmaceutical applications, 6-chloro-2-ethyl-benzooxazole has found utility in materials science as well. The compound exhibits excellent thermal stability and fluorescence properties, making it a promising candidate for applications in optoelectronic devices. Recent studies have demonstrated its potential as a dopant in organic light-emitting diodes (OLEDs), where it can improve device efficiency and stability. Furthermore, its ability to form stable coordination complexes with transition metals has opened avenues for its use in catalysis and sensing technologies.
The structural versatility of 6-chloro-2-ethyl-benzooxazole also makes it an attractive substrate for exploring fundamental chemical reactions. For example, researchers have investigated its reactivity towards nucleophilic aromatic substitution and cross-coupling reactions. These studies have provided valuable insights into the electronic effects governing these transformations, contributing to the broader understanding of heterocyclic chemistry.
From an environmental standpoint, the synthesis and application of 6-chloro-2-ethyl-benzooxazole are considered eco-friendly due to the use of non-toxic reagents and energy-efficient reaction conditions. This aligns with current trends towards sustainable chemistry practices, ensuring that the compound's production does not pose significant risks to human health or the environment.
In conclusion, 6-chloro-2-ethyl-benzooxazole (CAS No. 1027019-12-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key player in both academic research and industrial innovation.
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